N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20ClN3O4 and its molecular weight is 413.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a compound that has been studied for its potential in various scientific applications. Its structure suggests possible roles in chemical synthesis and biological activity, though direct studies on this specific compound are limited. However, research on similar compounds provides insights into the types of applications it might be involved in.
Antiulcer Activity : Derivatives similar to this compound have been synthesized and evaluated for their antiulcer activities. These compounds have shown effectiveness in preventing stress-induced gastric ulceration in animal models, indicating potential applications in the development of antiulcer medications (Hosokami et al., 1992).
Antimicrobial and Antifungal Activities : Certain derivatives have demonstrated antimicrobial and antifungal properties. This suggests that this compound might also be explored for its efficacy in treating microbial and fungal infections (Sayed et al., 2003).
Acaricidal/Insecticidal Activities : Research on oxazoline derivatives containing similar structural motifs has revealed significant acaricidal and insecticidal activities. These compounds have been effective against mites and mosquitoes, indicating potential for the development of new pesticides or insecticides (Yu et al., 2015).
Antioxidant Activities : Novel compounds containing similar structures have been synthesized and shown to possess antioxidant and antibacterial activities. This suggests a potential for this compound to act as an antioxidant agent, which could be valuable in the prevention of oxidative stress-related diseases (Ahmad et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
It can be inferred from related compounds that it may involve interactions with the target proteins or enzymes, leading to changes in their activity . These changes can then influence various biochemical processes within the cell.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound and its therapeutic efficacy.
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell proliferation .
Action Environment
The action, efficacy, and stability of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide can be influenced by various environmental factors. These can include the pH of the surrounding environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-28-18-9-5-15(13-19(18)29-2)21(27)23-11-12-25-20(26)10-8-17(24-25)14-3-6-16(22)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXUCJLAZILDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.